5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene
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Overview
Description
5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and an imidazolyl sulfonyl group attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of the chloro group.
Methoxylation: Addition of the methoxy group.
Sulfonylation: Attachment of the imidazolyl sulfonyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene involves its interaction with specific molecular targets and pathways. The presence of the imidazolyl sulfonyl group allows the compound to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-1-(1-methylethyl)benzene: Similar structure but lacks the chloro and sulfonyl groups.
5-Isopropyl-2-methylanisole: Similar structure but lacks the chloro and imidazolyl sulfonyl groups.
Thymol methyl ether: Similar structure but lacks the chloro and imidazolyl sulfonyl groups.
Uniqueness
The uniqueness of 5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the imidazolyl sulfonyl group provides specific interactions with biological targets.
Properties
Molecular Formula |
C14H17ClN2O3S |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-9(2)14-16-5-6-17(14)21(18,19)13-8-11(15)10(3)7-12(13)20-4/h5-9H,1-4H3 |
InChI Key |
SUCMXAHYJCQCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C(C)C)OC |
Origin of Product |
United States |
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